(R)-2,2-二苯基-2-(吡咯啉-3-基)乙腈

描述

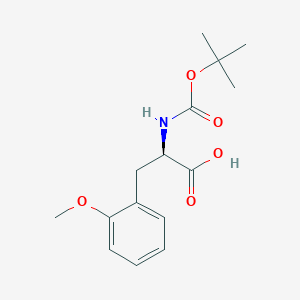

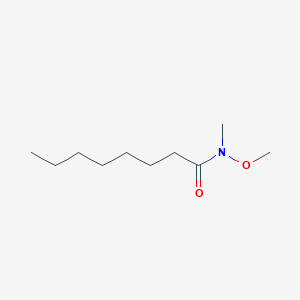

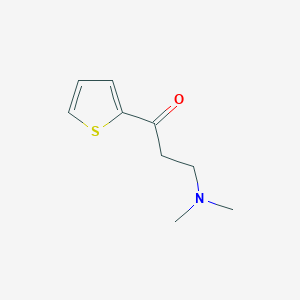

“®-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . It also contains two phenyl groups (rings of six carbon atoms, also known as benzene rings) and a nitrile group (a carbon triple-bonded to a nitrogen).

Molecular Structure Analysis

The pyrrolidine ring in this compound is a saturated five-membered ring with one nitrogen atom . The “R” in the name indicates that the compound has a specific configuration at one of its chiral centers, meaning it has a specific three-dimensional arrangement of atoms.科学研究应用

分析化学应用

在分析化学领域,研究已经深入探讨了有机溶剂组成对缓冲HPLC(高效液相色谱)流动相pH值的影响。这包括了乙腈-水和甲醇-水混合物的研究,这些研究与了解类似“(R)-2,2-二苯基-2-(吡咯啉-3-基)乙腈”在色谱分离过程中的行为相关(Subirats, Rosés, & Bosch, 2007)。

生物活性化合物的合成

生物活性化合物的合成,特别是在制药领域,对类似“(R)-2,2-二苯基-2-(吡咯啉-3-基)乙腈”的结构基团引起了极大的兴趣。例如,(S)-氯吡格雷的合成,一种硫代噻吩类抗血栓药物,涉及到合成方法,这些方法可能与具有类似结构复杂性的化合物相关(Saeed et al., 2017)。

吡咯啉在药物发现中的应用

吡咯啉环,是“(R)-2,2-二苯基-2-(吡咯啉-3-基)乙腈”的一个关键特征,在药物化学中被广泛应用于创造用于治疗人类疾病的化合物。吡咯啉骨架的多功能性,由于其sp3杂化和对立体化学的贡献,促进了对药效团空间的探索,从而导致新型生物活性化合物的发现(Li Petri et al., 2021)。

色谱技术

对亲水交互色谱(HILIC)中的固定相和流动相的研究突出了乙腈的实用性,这是“(R)-2,2-二苯基-2-(吡咯啉-3-基)乙腈”常用的溶剂,用于分离极性、弱酸性或碱性样品。这强调了在对复杂分子进行分析表征时理解溶剂性质的重要性(Jandera, 2011)。

环境和健康影响研究

尽管特定化合物“(R)-2,2-二苯基-2-(吡咯啉-3-基)乙腈”在环境健康研究中没有直接提及,但对类似化合物的研究,特别是与阻燃剂如多溴联苯醚(PBDEs)相关的化合物,强调了理解化学化合物的环境和健康影响的重要性。研究已经探讨了PBDEs在人类中的暴露途径、水平和毒性,为评估各种化学物质的潜在环境和健康影响提供了框架(Wu et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

2,2-diphenyl-2-[(3R)-pyrrolidin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQVYYRHEMSRRM-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248519 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile | |

CAS RN |

133099-12-4 | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133099-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyrrolidineacetonitrile, α,α-diphenyl-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)

![5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B175554.png)